Sulbactam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h5-6H,3H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKENQMMABCRJMK-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023605 | |
| Record name | Sulbactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68373-14-8 | |
| Record name | Sulbactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulbactam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulbactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulbactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulbactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TF6I2330 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Interactions of Sulbactam
Beta-Lactamase Inhibition by Sulbactam
This compound's inhibitory action against beta-lactamases is a multi-step process that leads to the inactivation of the enzyme . This inhibition is crucial because beta-lactamases hydrolyze the beta-lactam ring of antibiotics, rendering them ineffective .
The inhibition mechanism of this compound involves its irreversible binding to the active site of serine beta-lactamases . Initially, this compound engages with the enzyme's active site through a reversible non-covalent interaction . Subsequently, it undergoes hydrolysis, leading to the formation of a covalent bond with the active serine residue (Ser-70) of the beta-lactamase . This covalent attachment is key to its inhibitory action, effectively neutralizing the enzyme's activity . This compound acts as a "suicide inhibitor" because it is processed by the enzyme, similar to a substrate, but this processing ultimately leads to the enzyme's degradation and inactivation .
Following the initial covalent binding, this compound forms a stable acyl-enzyme complex with the beta-lactamase . This complex is resistant to further hydrolysis, which permanently inactivates the beta-lactamase enzyme . The formation of this stable complex ensures sustained protection of the co-administered beta-lactam antibiotic, allowing it to maintain its therapeutic levels and exert its bactericidal effects . The process can be described as a progressive evolution from a Michaelis-type enzyme-inhibitor complex into inactivated protein(s), which can be either truly irreversible or quasi-irreversible .
Beta-lactamases are categorized into four Ambler classes (A, B, C, and D) based on their molecular homology . Classes A, C, and D are serine beta-lactamases, utilizing a serine residue at their active site, whereas Class B enzymes are metallo-beta-lactamases (MBLs) that require zinc ions for their activity . This compound's inhibitory spectrum varies significantly across these classes .
This compound is considered a potent inhibitor of many Class A beta-lactamases . It effectively inhibits enzymes such as TEM-1, SHV-5, and CTX-M-15 . However, the susceptibility to this compound inhibition can vary widely even within Class A enzymes . For instance, while potent inhibition was observed for SHV-5 and TEM-1, KPC-2 was much more weakly inhibited . Some inhibitor-resistant Class A beta-lactamases, particularly variants of TEM and SHV with specific amino acid substitutions, may exhibit reduced susceptibility to this compound .
Table 1: Kinetic Constants for this compound Hydrolysis by Select Class A Beta-Lactamases
| Beta-Lactamase (Ambler Class) | Km (μM) | kcat (s-1) | kcat/Km (M-1 s-1) | Inhibition Susceptibility |
| TEM-1 (Class A) | ≤2 | ~1,000,000 | Potent | |
| SHV-5 (Class A) | ≤2 | 0.07 | Potent | |
| CTX-M-15 (Class A) | >6250 | 14 | 470 | Potent |
| KPC-2 (Class A) | - | - | - | Weakly inhibited |
Note: Km and kcat values are approximate or range-based as reported in the source. Specific km and kcat for KPC-2 were not explicitly provided for this compound hydrolysis in the cited source, only that it was weakly inhibited.
This compound demonstrates inhibitory activity against Class C beta-lactamases . Studies have shown that this compound can inhibit enzymes like Acinetobacter baumannii ADC-7, Pseudomonas aeruginosa AmpC, and Enterobacter cloacae P99 . Compared to clavulanic acid, this compound is generally considered a more potent inhibitor of Class C beta-lactamases . An important characteristic of this compound is that, unlike clavulanate, it does not induce Class I (AmpC) chromosomal beta-lactamases in Enterobacteriaceae . However, Class C enzymes are generally very weakly inhibited by this compound, and they exhibit low turnover numbers .
Table 2: Inhibition Susceptibility of this compound Against Select Class C Beta-Lactamases
| Beta-Lactamase (Ambler Class) | Inhibition Susceptibility | Turnover Number |
| Acinetobacter baumannii ADC-7 (Class C) | Very weakly inhibited | Lowest |
| Pseudomonas aeruginosa AmpC (Class C) | Very weakly inhibited | Lowest |
| Enterobacter cloacae P99 (Class C) | Very weakly inhibited | Lowest |
This compound, along with other traditional beta-lactamase inhibitors like clavulanic acid and tazobactam (B1681243), is largely ineffective against Class B metallo-beta-lactamases (MBLs) . This lack of activity is due to the fundamental difference in their catalytic mechanism: MBLs utilize one or two zinc ions at their active site for hydrolysis, rather than a serine residue to form a covalent intermediate . Since this compound's mechanism relies on forming a covalent adduct with an active-site serine residue, it cannot inhibit these zinc-dependent enzymes . Examples of MBLs against which this compound shows limited or no activity include IMP-1, NDM-1, and VIM-1 .
Table 3: Activity of this compound Against Class B Metallo-Beta-Lactamases
| Beta-Lactamase (Ambler Class) | This compound Activity | Reason for Limited Activity |
| IMP-1 (Class B) | Essentially unaffected | Zinc-dependent active site; no covalent intermediate formed with this compound |
| NDM-1 (Class B) | Essentially unaffected | Zinc-dependent active site; no covalent intermediate formed with this compound |
| VIM-1 (Class B) | Essentially unaffected | Zinc-dependent active site; no covalent intermediate formed with this compound |
Inhibition Spectrum Across Ambler Classes of Beta-Lactamases
Limited Activity Against Class D Beta-Lactamases (e.g., OXA-10, OXA-23, OXA-24, OXA-48)
This compound's inhibitory activity against Class D β-lactamases, such as OXA-10, OXA-23, OXA-24, and OXA-48, is notably limited . These enzymes are generally very weakly inhibited by this compound, and in some cases, inhibition is virtually undetectable . For instance, the turnover number for OXA-24 was reported as unmeasurably high, indicating that no effective inhibition was observed under experimental conditions . This limited efficacy against Class D enzymes contributes to this compound resistance, particularly in Acinetobacter species, where these enzymes are widespread . The high turnover numbers for this compound by Class D enzymes signify that many molecules of this compound are hydrolyzed for each enzyme molecule inhibited, rendering it an inefficient inhibitor for these classes .
Enzyme Kinetics of this compound Hydrolysis and Inhibition
As a β-lactam itself, this compound is susceptible to hydrolysis by various β-lactamases, and its interaction with these enzymes can be characterized by detailed kinetic parameters .
Studies have investigated the Michaelis-Menten kinetics of this compound hydrolysis by a wide range of β-lactamases across all four Ambler classes (A, B, C, and D) . While all tested β-lactamases demonstrated the ability to hydrolyze this compound, their kinetic constants varied considerably . For Class A β-lactamases, Michaelis constants (Km) for this compound hydrolysis ranged from ≤2 µM for SHV-5 and TEM-1 to >6.25 mM for CTX-M-15. Catalytic efficiencies (kcat/Km) also showed wide variation, from 470 M-1s-1 for CTX-M-15 to approximately 1,000,000 M-1s-1 for TEM-1 .
Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis by Selected Beta-Lactamases
| Enzyme (Ambler Class) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| CTX-M-15 (A) | >6250 | 14 | 470 |
| SHV-5 (A) | ≤2 | 0.07 | >29000 |
| TEM-1 (A) | ≤2 | 14 | ~1,000,000 |
| IMP-1 (B) | 3 | 430 | 140,000 |
| NDM-1 (B) | 1400 | 50 | 36,000 |
| VIM-1 (B) | 194 | 10 | 52,000 |
| P. aeruginosa AmpC (C) | 420 | 0.34 | 800 |
| E. cloacae P99 (C) | 820 | 0.52 | 630 |
| A. baumannii ADC-7 (C) | 84 | 0.82 | 9,800 |
| OXA-10 (D) | 1700 | 16 | 9,400 |
| OXA-23 (D) | 970 | 14 | 14,000 |
| OXA-24 (D) | 1700 | 0.61 | 360 |
| OXA-48 (D) | 1200 | 0.17 | 140 |
This compound acts as an irreversible inhibitor, forming a covalent bond with the active site serine of serine β-lactamases . The inactivation kinetics are characterized by the second-order rate constant (kinact/Ki), which reflects the efficiency of enzyme inactivation. For Class A β-lactamases, kinact/Ki values varied widely, with potent inhibition observed for SHV-5 (129,000 M-1s-1) and TEM-1 (5,300 M-1s-1), but weaker inhibition for KPC-2 . Class C and D enzymes were very weakly inhibited, and Class B metallo-β-lactamases were largely unaffected . For enzymes like CTX-M-15 and OXA-23, where time-dependent inhibition was not apparent on the measurement timescale, an equilibrium inhibition constant (Ki) was determined .
Table 2: Inactivation Kinetic Parameters for Beta-Lactamase Inhibition by this compound
| Enzyme (Ambler Class) | kinact/Ki (M-1s-1) | Ki (µM) | koff (s-1) |
| CTX-M-15 (A) | - | 0.018 | - |
| KPC-2 (A) | 26 | - | 0.0007 |
| SHV-5 (A) | 129,000 | - | 0.002 |
| TEM-1 (A) | 5,300 | - | 0.001 |
| OXA-23 (D) | - | 0.012 | - |
| OXA-24 (D) | 0.4 | - | - |
| A. baumannii ADC-7 (C) | 3.37 | - | - |
| P. aeruginosa AmpC (C) | 1.8 | - | - |
| E. cloacae P99 (C) | 1.0 | - | - |
Note: A dash (-) indicates that the value was not reported or not applicable for the specific measurement.
The turnover number (also referred to as the partition ratio, kcat/kinact) for this compound inhibition of β-lactamases represents the average number of this compound molecules hydrolyzed per enzyme molecule before stable inactivation occurs . A lower turnover number indicates a more efficient inhibitor. Class C enzymes generally exhibited the lowest turnover numbers, suggesting relatively efficient inhibition . Class A enzymes showed a wide range of turnover numbers, from 70 for CTX-M-15 to 14,000 for TEM-1 . In contrast, Class D enzymes, including OXA-10, OXA-23, OXA-24, and OXA-48, displayed very high turnover numbers, with OXA-24 having an unmeasurably high value, indicating poor inhibition . This implies that a very high this compound/enzyme molar ratio is required for complete inhibition of Class D β-lactamases .
Table 3: Turnover Numbers for this compound Inhibition of Beta-Lactamases
| Enzyme (Ambler Class) | Turnover Number (this compound/Enzyme Molar Ratio for Complete Inhibition) |
| CTX-M-15 (A) | 70 |
| KPC-2 (A) | 1,000 |
| SHV-5 (A) | 13,000 |
| TEM-1 (A) | 14,000 |
| A. baumannii ADC-7 (C) | 20 |
| P. aeruginosa AmpC (C) | 40 |
| E. cloacae P99 (C) | 20 |
| OXA-10 (D) | 13,000 |
| OXA-23 (D) | 12,000 |
| OXA-24 (D) | Unmeasurably high |
| OXA-48 (D) | 12,000 |
Inactivation Kinetics of Beta-Lactamase Inhibition
Intrinsic Antibacterial Activity of this compound
Beyond its role as a β-lactamase inhibitor, this compound possesses intrinsic antibacterial activity against a limited spectrum of bacterial species, most notably Acinetobacter species, Neisseria gonorrhoeae, and Bacteroides fragilis . This direct antimicrobial effect is attributed to its ability to interfere with bacterial cell wall synthesis.
The intrinsic antibacterial activity of this compound stems from its capacity to bind to and inhibit penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall peptidoglycan synthesis . In Acinetobacter baumannii, this compound has been shown to preferentially bind to PBP1a, PBP1b, and PBP3 . This binding leads to the formation of acyl-enzyme complexes, disrupting cell wall integrity .
Specifically, this compound exhibits strong affinity for PBP3, which is crucial for septum formation and cell division, and PBP1b, involved in cell elongation . While this compound binds to PBP1 orthologs and PBP3, it shows negligible binding to PBP2 in A. baumannii . The inhibition of these key PBPs by this compound ultimately hinders bacterial cell wall synthesis, leading to bactericidal effects .
Table 4: this compound Binding Affinities to Penicillin-Binding Proteins (PBPs) in Acinetobacter baumannii
| PBP Target | IC50 (mg/L) | IC50 (µM) | Primary Role in Cell Wall Synthesis |
| PBP1a | Not specified | Not specified | Cell elongation, peptidoglycan cross-linking |
| PBP1b | 0.90 | 3.8 | Cell elongation, peptidoglycan cross-linking |
| PBP2 | No significant binding | No significant binding | Cell shape, peptidoglycan synthesis |
| PBP3 | 0.64 | 2.7 | Septum formation, cell division |
Targeting Penicillin-Binding Proteins (PBPs)
Binding Affinity to Specific PBPs (e.g., PBP1a, PBP1, PBP3, PBP2)
This compound, a penicillinate sulfone, demonstrates a notable binding affinity to specific penicillin-binding proteins (PBPs) in various bacterial species, which contributes to its intrinsic antibacterial activity . In Acinetobacter baumannii, this compound primarily targets PBP1a, PBP1b, and PBP3 .
Early investigations using membrane preparations from Acinetobacter species initially suggested PBP2 as a primary target for this compound's intrinsic activity . However, subsequent studies with purified PBPs from A. baumannii have provided more detailed insights into its preferential binding. For instance, this compound has been reported to bind preferentially to PBP3 over PBP1a, with 50% inhibitory concentration (IC50) values of 4 µM and 55 µM, respectively . Another recent study reported IC50 values for this compound against Acinetobacter baumannii complex (ABC) PBPs as 2.7 µM for PBP3 and 3.8 µM for PBP1b . Molecular docking simulations further support the favorable binding of this compound to PBP1a and PBP3 in A. baumannii, leading to the formation of acyl-enzyme complexes . While some sources indicate this compound does not bind to PBP2 , others suggest some binding or inhibitory features with respect to PBP2, although often not leading to sufficient antibacterial activity on its own . For Escherichia coli, this compound has shown a strong affinity for PBP1a, a PBP fraction essential for cell elongation .
The reported IC50 values for this compound binding to A. baumannii PBPs are summarized below:
| PBP Target (A. baumannii) | Reported IC50 Value (µM) | Source |
| PBP1a | 55 | |
| PBP1b | 3.8 | |
| PBP3 | 4 or 2.7 |
Formation of Acyl-Enzyme Complexes with PBPs
This compound's mechanism of action involves the formation of a stable, covalent acyl-enzyme complex with the active site serine residue of penicillin-binding proteins . This interaction is critical for the irreversible inactivation of the PBP enzyme . The structural similarity of this compound, a penicillanic acid sulfone, to β-lactam antibiotics allows it to bind to the active site of these enzymes .
The binding process typically involves an initial reversible non-covalent interaction, followed by hydrolysis that leads to the formation of the covalent acyl-enzyme complex . This complex is resistant to further hydrolysis, ensuring the permanent neutralization of the enzyme's activity . Molecular modeling studies have provided visual evidence of this compound bound to the active site of Acinetobacter baumannii PBP3, showing the covalent bond with the active site serine residue (Ser336) . Specific amino acid residues, such as Ser390 and Thr526, have been identified as being within hydrogen bonding distance of this compound within the PBP3 active site, highlighting key molecular interactions .
Impact on Bacterial Cell Wall Synthesis
The inhibition of penicillin-binding proteins by this compound directly disrupts the crucial process of bacterial cell wall synthesis . The bacterial cell wall is primarily composed of peptidoglycan, a polymer whose structural integrity is maintained by peptide cross-links . PBPs are a group of enzymes, including transpeptidases and carboxypeptidases, that catalyze the final stages of peptidoglycan synthesis, particularly the cross-linking of adjacent peptidoglycan strands (transpeptidation) .
By forming a stable acyl-enzyme complex with PBPs, this compound prevents these enzymes from performing their essential functions in cell wall assembly . This interference results in the formation of a structurally weakened cell wall, leading to morphological abnormalities in the bacterial cell, such as the formation of bulge or spheroplast forms . Ultimately, this compromised cell wall integrity leads to osmotic lysis and bacterial cell death, demonstrating a bactericidal effect . It is important to note that drugs inhibiting cell wall synthesis, including this compound, are typically more active against rapidly dividing bacteria due to the continuous nature of cell wall synthesis during bacterial replication .
Species-Specific Intrinsic Activity, Particularly Against Acinetobacter baumannii
This compound possesses significant intrinsic antibacterial activity against certain bacterial species, most notably Acinetobacter baumannii . While widely recognized as a β-lactamase inhibitor, its direct bactericidal effect on A. baumannii is a distinct and crucial aspect of its pharmacology . This intrinsic activity is primarily mediated by its ability to bind to and inhibit specific penicillin-binding proteins (PBPs) in Acinetobacter spp., particularly PBP1a, PBP1b, and PBP3 .
Despite its intrinsic activity, resistance to this compound in A. baumannii has emerged, often attributed to the production of various β-lactamases, including Ambler class A (e.g., TEM-1), class C (Acinetobacter-derived cephalosporinases), and class D OXA carbapenemases (e.g., OXA-23, OXA-51) . Additionally, mutations within the PBP target sites, particularly PBP3, can lead to reduced this compound susceptibility . Examples of such PBP3 mutations include S390T, V505L, T511A, Q488K, Y528H, A515V, and T526S . The S390T variant in PBP3, for instance, has been shown to result in approximately 140-fold less inhibition by this compound compared to the wild-type PBP3 .
The minimum inhibitory concentration (MIC) values for this compound against A. baumannii can vary. One study reported MIC50 and MIC90 values for this compound as 32 mg/L and 64 mg/L, respectively, against A. baumannii clinical strains from China . The development of novel combinations, such as this compound-durlobactam, aims to overcome this resistance. Durlobactam (B607225), a diazabicyclooctane β-lactamase inhibitor, effectively restores this compound's activity against many resistant A. baumannii strains by potently inhibiting these β-lactamases, particularly class D OXA enzymes . While this compound monotherapy for severe A. baumannii infections has been considered, it is generally not recommended due to its bacteriostatic nature at lower concentrations . However, high-dose, extended-infusion regimens of this compound can overcome β-lactamase hydrolysis and have shown efficacy in some studies .
Interactions with Bacterial Two-Component Regulatory Systems (TCSs) (e.g., BaeSR, AdeSR)
While this compound's primary mechanisms involve β-lactamase inhibition and direct PBP binding, research specifically detailing its direct interactions with bacterial two-component regulatory systems (TCSs) such as BaeSR or AdeSR is not extensively documented in the current literature. These TCSs are known to play crucial roles in bacterial adaptation to environmental stresses, including antibiotic exposure, often by regulating efflux pumps or other resistance mechanisms.
For instance, upregulated efflux pump activity, which can be controlled by TCSs like AdeSR, has been identified as a potential mechanism contributing to resistance against this compound in A. baumannii . Some studies have indicated that this compound can inhibit the expression of ABC transporters , which are efflux pumps. However, this represents an effect on the downstream components regulated by TCSs, rather than a direct interaction of this compound with the signaling proteins (sensor kinases or response regulators) of the TCS themselves. The precise molecular details of any direct binding or modulation of BaeSR or AdeSR by this compound to exert its antibacterial effects or influence resistance are not widely elucidated in the available research.
Sulbactam in Combination Therapies
Synergistic Interactions with Beta-Lactam Antibiotics
The combination of sulbactam with β-lactam antibiotics creates a synergistic effect, broadening the spectrum of activity and improving treatment outcomes against resistant bacterial infections .
This compound's ability to inhibit β-lactamases is critical for restoring the effectiveness of β-lactam antibiotics against strains that produce these enzymes . By forming a stable, irreversible complex with β-lactamases, this compound safeguards the co-administered β-lactam antibiotic from degradation, allowing it to reach its target site and exert its bactericidal effects . For example, this compound was initially developed to inhibit β-lactamases when combined with ampicillin (B1664943), and this combination was found to lower the minimum inhibitory concentrations (MICs) of ampicillin against various Gram-positive and Gram-negative pathogens . Studies have shown that combinations like this compound/avibactam (B1665839) and this compound/relebactam (B560040) can restore this compound activity against multidrug-resistant (MDR) Acinetobacter clinical isolates, with a significant decrease in this compound MICs observed when combined with avibactam .
Restoration of Beta-Lactam Efficacy Against Resistant Strains
This compound in Combination with Novel Beta-Lactamase Inhibitors
The emergence of increasingly resistant bacterial strains has led to the development of novel β-lactamase inhibitors that, when combined with this compound, offer enhanced therapeutic options .
The combination of this compound and durlobactam (B607225) (SUL-DUR) represents a significant advancement in treating infections caused by multidrug-resistant pathogens, particularly Acinetobacter baumannii-calcoaceticus complex (ABC) . This co-packaged formulation is designed to overcome resistance mechanisms that have limited the effectiveness of older β-lactam antibiotics .
Durlobactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, exhibits broad-spectrum activity against Ambler class A, C, and D serine β-lactamases . This broad inhibitory profile is crucial because this compound's own β-lactamase inhibitory activity is primarily limited to a subset of class A enzymes and it can be hydrolyzed by various β-lactamases, including class A, C (ADC-type), and D (OXA-type) enzymes commonly produced by A. baumannii . Durlobactam's potent inhibition protects this compound from degradation, thereby restoring and enhancing its antibacterial activity . Durlobactam forms a reversible covalent bond with the active site serine of β-lactamases, allowing for efficient and long-lasting inhibition .
The this compound-durlobactam combination demonstrates significantly enhanced activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB) . CRAB is a critical priority pathogen due to its widespread resistance mechanisms, including the production of class D OXA β-lactamases (e.g., OXA-23, OXA-24/40), which are primary drivers of carbapenem (B1253116) and this compound resistance in A. baumannii . The addition of durlobactam effectively restores this compound's activity against CRAB isolates .
Research findings highlight the significant impact of durlobactam on this compound's efficacy against CRAB:
Table 1: Impact of Durlobactam on this compound MIC90 against Acinetobacter baumannii
| Combination | This compound MIC90 (µg/mL) | This compound-Durlobactam MIC90 (µg/mL) | Source |
| This compound alone vs. This compound-Durlobactam | 64 | 2 | |
| This compound alone vs. This compound-Durlobactam (Greek isolates) | N/A | 8 |
In a study evaluating 4,038 global clinical isolates of A. baumannii, the addition of durlobactam shifted the MIC90 of this compound from 64 µg/mL to 2 µg/mL .
An in vitro study against 141 CRAB clinical strains from Italy showed that SUL-DUR was active with MIC50 and MIC90 values of 0.5 mg/L and 4 mg/L, respectively .
Another study on 190 CRAB isolates from Greece demonstrated that durlobactam restored this compound activity, with SUL-DUR exhibiting an MIC90 of 8 µg/mL, and 87.9% of isolates having MICs ≤4/4 µg/mL .
This enhanced activity makes this compound-durlobactam a promising therapeutic option for severe infections caused by CRAB, including hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia .
Molecular Docking and Dynamics Simulations of this compound-Durlobactam Combinations
This compound-Avibactam Combination
The combination of this compound and avibactam has been investigated for its potential to restore this compound activity against carbapenem-resistant Acinetobacter baumannii (CRAB) isolates . Avibactam is a non-β-lactam β-lactamase inhibitor effective against Class A and C β-lactamases .
While this compound-avibactam showed limited synergy against Class D enzymes (CI = 1.09), it remained effective against Class A (CI = 0.72) and Class C (CI = 0.87) β-lactamases . A decrease of ≥2 dilutions in this compound Minimum Inhibitory Concentrations (MICs) was observed in 89% of Acinetobacter isolates when tested in combination with avibactam, indicating enhanced this compound activity . This combination has shown synergistic activity against Class D carbapenemase-producing A. baumannii isolates .
This compound-ETX2514 Combination
As noted, ETX2514 is an alternative designation for durlobactam . Therefore, the findings for the this compound-ETX2514 combination largely overlap with those for this compound-durlobactam. ETX2514 (durlobactam) is a novel, broad-spectrum β-lactamase inhibitor that targets Class A, C, and D β-lactamases .
The this compound-ETX2514 combination has demonstrated broad-spectrum synergy across all tested β-lactamase classes. Specifically, CI values of 0.82 for Class D (OXA-23), 0.77 for Class A, and 0.74 for Class C have been reported, indicating robust synergy . The addition of ETX2514 significantly lowered the MICs of this compound against A. baumannii isolates, with MIC values decreasing from 8 mg/L to 1 mg/L and MIC values from 32 mg/L to 2 mg/L . Mass spectrometry studies have confirmed that ETX2514 stably binds to β-lactamases like ADC-7 and OXA-58 for extended periods .
Other Emerging Combinations (e.g., this compound-Relebactam)
Research continues into other emerging this compound combinations to address the evolving landscape of antimicrobial resistance. The this compound-relebactam combination is one such area of investigation . Relebactam is another diazabicyclooctane β-lactamase inhibitor, structurally similar to avibactam, which includes a piperidine (B6355638) ring to reduce efflux from bacterial cells .
While this compound-relebactam has shown potential in restoring this compound activity against MDR Acinetobacter clinical isolates, it was found to be less effective than avibactam when combined with this compound . It was able to restore this compound susceptibility in 40% of the tested isolates . Relebactam is primarily approved in combination with imipenem (B608078) and cilastatin (B194054) for complicated urinary tract and intra-abdominal infections, demonstrating efficacy against KPC carbapenemases and AmpC β-lactamases produced by Enterobacterales .
Pharmacokinetic-Pharmacodynamic (PK/PD) Considerations in Combination Therapy
Pharmacokinetic-pharmacodynamic (PK/PD) principles are critical for optimizing the dosing regimens of this compound in combination therapies, especially in challenging infections caused by MDR pathogens like A. baumannii . PK/PD parameters correlate drug exposure with antimicrobial efficacy and are essential for predicting clinical outcomes .
For this compound, which exhibits primarily time-dependent killing, the percentage of the exposure time during which the free drug concentration remains above the minimum inhibitory concentration (fT>MIC) is considered the best PK/PD index for efficacy . Studies have evaluated the pulmonary PK/PD of this compound, demonstrating its penetration into the epithelial lining fluid (ELF) . For instance, the ELF penetration ratio for this compound has been reported as 81% based on unbound plasma concentrations .
In the context of combination therapies, optimizing PK/PD parameters ensures that both this compound and its co-inhibitor achieve adequate concentrations at the site of infection for a sufficient duration. For example, in this compound-durlobactam combinations, population PK models have been developed to assess plasma concentrations and ELF penetration, providing a robust description for model-based simulations and assessment of PK/PD relationships . For high-dose this compound regimens, a probability of target attainment (PTA) of ≥90% for targets of 40% fT>MIC and 60% fT>MIC with an MIC of 4 μg/ml has been observed with specific infusion regimens .
The PK/PD considerations highlight that while this compound has intrinsic activity, its efficacy in combination therapies depends on achieving optimal concentrations in relevant tissues, particularly for difficult-to-treat infections such as pneumonia caused by A. baumannii .
Mechanisms of Sulbactam Resistance
Beta-Lactamase-Mediated Resistance to Sulbactam
Beta-lactamase-mediated resistance is a significant factor in the diminished efficacy of this compound, particularly in Gram-negative bacteria . These enzymes hydrolyze the β-lactam ring of this compound, rendering it ineffective .
Hydrolysis of this compound by Beta-Lactamases
This compound, being a β-lactam itself, is susceptible to degradation by various β-lactamases . The mechanism involves this compound binding to the active site of β-lactamases, where it undergoes hydrolysis, forming a stable and irreversible acyl-enzyme complex . This process effectively neutralizes the enzyme's activity, thereby protecting co-administered β-lactam antibiotics from degradation . However, the efficiency of this compound hydrolysis varies widely among different β-lactamase classes and even within the same class . For instance, while this compound is a competitive, irreversible inhibitor of many serine β-lactamases, it is susceptible to hydrolysis by most Ambler class A (e.g., TEM, SHV, CTX-M, KPC), B (e.g., IMP, VIM, NDM), and D (e.g., OXA-10, 23, 24, 48) β-lactamases . Conversely, it appears relatively stable against many class C (AmpC-like) enzymes .
Role of Specific Beta-Lactamases (e.g., TEM-1, OXA-type enzymes, AmpC)
Several specific β-lactamases play a crucial role in mediating this compound resistance:
TEM-1: TEM-1 β-lactamase is a common contributor to this compound resistance, particularly in Acinetobacter baumannii and Escherichia coli . Studies have shown a strong association between the presence of the blaTEM-1 gene and this compound resistance . Transformation of susceptible A. baumannii strains with blaTEM-1 can lead to a significant increase in this compound minimum inhibitory concentrations (MICs) .
OXA-type enzymes: Class D carbapenemases, also known as OXA-type enzymes (e.g., OXA-23, OXA-24/40, OXA-51, OXA-58), are primary mechanisms of this compound and carbapenem (B1253116) resistance in A. baumannii . While this compound is generally not effective against traditional OXA enzymes, newer β-lactamase inhibitors like durlobactam (B607225) have shown promise in restoring this compound activity against OXA-type enzyme-producing strains .
AmpC: Chromosomal and plasmid-mediated AmpC β-lactamases can also contribute to this compound resistance . Overexpression of Acinetobacter-derived cephalosporinase (B13388198) (ADC), such as ADC-30, has been shown to confer resistance to this compound in A. baumannii . The genetic structure of ISAba1-blaADC-30 has been strongly associated with this compound resistance, with its transformation into susceptible strains leading to increased this compound MICs .
Impact of Beta-Lactamase Overexpression
Overexpression of β-lactamases can significantly impact this compound's effectiveness. Hyperproduction of certain β-lactamases, even those typically susceptible to this compound, can overcome its inhibitory effects . For example, hyperproduction of TEM-1, often driven by strong promoters, is a known mechanism of resistance against ampicillin-sulbactam combinations . Similarly, ADC-30 production can increase in response to this compound treatment, leading to increased this compound resistance . This highlights that not only the presence of a β-lactamase but also its expression level plays a critical role in resistance development.
Alterations in Penicillin-Binding Proteins (PBPs)
Beyond β-lactamase production, alterations in penicillin-binding proteins (PBPs) are another significant mechanism of this compound resistance, particularly in Acinetobacter baumannii where this compound exhibits intrinsic antibacterial activity by inhibiting PBP1 and PBP3 .
Mutations in PBP Genes (e.g., PBP-3 mutations)
Mutations in PBP genes, especially pbp3, are frequently associated with this compound resistance . PBP3 is a primary target of this compound in A. baumannii . Specific mutations near the active site of PBP3 can lead to high levels of resistance .
Table 1: Examples of PBP3 Mutations and Their Impact on this compound Resistance in A. baumannii
| PBP3 Mutation | Impact on this compound Susceptibility | Reference |
| S390T | Significantly reduced reactivity; 140-fold less inhibited by this compound compared to wild-type PBP3. MICs increased 64-fold. | |
| S395F | Reduced reactivity; MICs increased 32-fold. | |
| T511S | Reduced reactivity, though less dramatic than S390T/S395F. | |
| T526S | Significant decrease in this compound activity. | |
| A515V | Only 40% reduction in this compound binding affinity; insufficient to confer resistance alone. | |
| G523V | ≥fourfold decrease in this compound susceptibility, especially with OXA-23 or OXA-24 expression. | |
| H370Y | Linked to increased MIC against this compound-durlobactam. |
These mutations, often located at or near the this compound binding site of PBP3 (e.g., S336, S390, S395, T511, T526, A515, G523, H370), can cause steric restrictions that reduce the interaction of this compound with the active site .
Reduced Binding Affinity of this compound to Altered PBPs
Mutations in PBPs can lead to a reduced binding affinity of this compound to these altered proteins . For instance, mutant PBP3 proteins, such as those with S390T, S395F, or T511S substitutions, demonstrate lower acylation rate constants for this compound compared to wild-type PBP3, indicating decreased binding and inhibition . This reduced binding affinity directly translates to elevated this compound MICs, as the drug is less able to effectively inhibit cell wall synthesis . While some PBP3 variants, like A515V, show a reduction in this compound binding affinity, this reduction may not always be sufficient to confer high-level resistance on its own, suggesting that other factors might contribute to elevated MICs .
Table 2: this compound Acylation Rate Constants for Wild-Type and Mutant A. baumannii PBP3
| PBP3 Variant | Relative this compound Acylation Rate Constant (kinact/Ki) | Reference |
| Wild-type | 100% | |
| S390T | Significantly reduced | |
| S395F | Significantly reduced | |
| T511S | Reduced (∼10% of wild-type levels) | |
| T526S | 5% of wild-type | |
| A515V | 60% of wild-type | |
| G523V | 6% of wild-type | |
| H370Y | 126% of wild-type (higher, but still associated with resistance) |
The interplay between β-lactamase production and PBP alterations can lead to complex resistance phenotypes, further complicating treatment strategies for this compound-resistant infections .
Downregulation or Altered Synthesis of PBPs
This compound exerts its intrinsic antibacterial effect primarily by inhibiting penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are essential for bacterial cell wall synthesis . Resistance can emerge through alterations in these target proteins. Mutations within the pbp3 gene are a significant driver of this compound resistance . For instance, amino acid substitutions near the this compound binding site of PBP3, such as a Serine-to-Threonine substitution at position 390 or a Serine-to-Phenylalanine substitution at position 395 in A. baumannii, have been identified . These specific mutations can lead to a substantial increase in minimum inhibitory concentrations (MICs), with reported increases of 32-fold and 64-fold, indicating high-level resistance to this compound .
Furthermore, the downregulation of native PBPs and the subsequent synthesis of altered PBPs represent a broader mechanism contributing to beta-lactam resistance in A. baumannii . While PBP1 and PBP3 are primary targets, the loss of PBP2 activity has also been suggested to play a role in this compound resistance . However, it is important to note that some common PBP3 variants, such as A515V, may not be sufficient on their own to confer significant this compound resistance .
Table 1: Examples of PBP3 Mutations and Their Impact on this compound Resistance in Acinetobacter baumannii
| PBP3 Mutation | Location Relative to this compound Binding Site | Observed MIC Increase (Fold) | Reference |
| Serine-to-Threonine (position 390) | At or near | 64 | |
| Serine-to-Phenylalanine (position 395) | At or near | 32 | |
| A515V | - | Insufficient to confer resistance alone |
Efflux Pump Systems
Efflux pump systems are crucial bacterial mechanisms that actively transport antibiotics out of the cell, thereby reducing intracellular drug concentrations and contributing to multidrug resistance . Overexpression of these pumps can significantly enhance resistance to various antimicrobial agents, including this compound . The presence and activity of these systems can limit the efficacy of this compound and its combinations with other antibiotics.
Role of Specific Efflux Systems (e.g., AdeIJK efflux system)
In Acinetobacter baumannii, several RND (Resistance-Nodulation-Cell Division) family efflux pump systems are prominent, including AdeABC, AdeFGH, and AdeIJK . The AdeIJK efflux system has been specifically implicated in resistance to this compound-durlobactam, a combination antibiotic designed to treat Acinetobacter infections . Research findings indicate that the efflux of durlobactam by AdeIJK is likely to contribute to resistance in certain strains .
Mutations in the adeJ gene, such as G288S, have been observed in this compound-durlobactam resistant isolates, often concurrently with PBP3 substitutions, leading to an altered efflux phenotype . While AdeIJK may serve as a substrate for this compound-durlobactam, studies have shown that the overexpression of AdeIJK in an isogenic A. baumannii panel does not always result in higher this compound-durlobactam MIC values, suggesting that other resistance factors might be necessary for a notable effect . Overexpression of the AdeABC efflux system has also been correlated with reduced susceptibility to ampicillin (B1664943)/sulbactam in A. baumannii .
Table 2: Key Efflux Pump Systems and Their Association with this compound Resistance in Acinetobacter baumannii
| Efflux System | Associated Role in this compound Resistance | Specific Findings | Reference |
| AdeIJK | Efflux of durlobactam, contributes to resistance | Mutations in adeJ (e.g., G288S) observed in resistant isolates, sometimes with PBP3 substitutions . Overexpression alone may not be sufficient for high-level resistance . | |
| AdeABC | Overexpression correlated with reduced susceptibility | Correlated with resistance to ampicillin/sulbactam . | |
| AdeFGH | Multidrug efflux pump | Identified in this compound-durlobactam resistant isolates . |
Porin Mutations
Porins are outer membrane proteins that facilitate the passive diffusion of hydrophilic molecules, including many antibiotics, into bacterial cells. Alterations in the structure or number of porins can lead to decreased outer membrane permeability, thereby contributing to antibiotic resistance by limiting drug entry . This mechanism can reduce the effective intracellular concentration of this compound.
However, current research suggests that altered porin expression may not be a primary or major driver of decreased susceptibility to this compound-durlobactam in Acinetobacter species . Some studies on this compound-resistant mutants have not identified resistance mutations mapping to outer membrane porins . This indicates that while porin mutations are a known resistance mechanism for other antibiotics, their direct contribution to this compound resistance might be less pronounced compared to other mechanisms.
Genetic Basis of this compound Resistance
Identification of Resistance Genes (e.g., blaTEM-1D, ISAba1-ampC)
Several key β-lactamase genes have been identified as significant contributors to this compound resistance. Among these, blaTEM-1D, ISAba1-ampC, and blaOXA-23 are particularly prevalent .
blaTEM-1D : This gene encodes the TEM-1D β-lactamase, which is capable of hydrolyzing this compound. Its presence is strongly associated with this compound resistance in A. baumannii clinical isolates, and the level of blaTEM-1 expression shows a positive correlation with this compound MICs .
ISAba1-ampC : The insertion sequence ISAba1, when located upstream of the chromosomal ampC gene, acts as a strong promoter, leading to the overexpression of the Acinetobacter-derived cephalosporinase (ADC) . This overexpression of ADC-30 has been shown to confer resistance to this compound . ISAba1-ampC is considered a prevalent mechanism of this compound resistance .
blaOXA-23 : This gene encodes the OXA-23 carbapenemase, which also contributes to this compound resistance . Its presence has been identified as a prevalent mechanism facilitating this compound resistance in A. baumannii .
Table 3: Key Resistance Genes and Their Contribution to this compound Resistance
| Resistance Gene | Enzyme/Mechanism | Role in this compound Resistance | Reference |
| blaTEM-1D | TEM-1D β-lactamase | Hydrolyzes this compound; strong association with resistance; expression level correlates with MIC . | |
| ISAba1-ampC | Overexpression of ADC-30 | ISAba1 acts as a promoter for ampC, leading to ADC-30 overexpression, which confers resistance . | |
| blaOXA-23 | OXA-23 carbapenemase | Contributes to this compound resistance; prevalent mechanism . |
Genetic Structure and Copy Number Variations of Resistance Genes
The genetic organization and copy number of resistance genes play a crucial role in the level of this compound resistance. Gene amplification, a process where specific gene sequences are duplicated, is a well-documented mechanism contributing to increased antibiotic resistance by enhancing the expression of modifying or degrading enzymes .
For instance, the blaTEM-1D gene has been found embedded within tandem copies of mobile genetic elements, such as the IS26-blaTEM-1D-Tn3-IS26 cassette . The multiplication of these blaTEM-1D copies can lead to a higher level of TEM-1D β-lactamase production, thereby increasing the degree of this compound resistance .
In the case of blaOXA-23, while its presence is linked to this compound resistance, some studies have indicated that the this compound MIC may not consistently correlate with the specific transposon type (e.g., Tn2009, Tn2006) or the copy number of blaOXA-23 . However, other research has reported that gene amplification of blaOXA-23 can contribute to resistance to cefoperazone (B1668861)/sulbactam combinations .
Regarding ADC-30, increased protein and mRNA expression levels in response to this compound treatment were observed to be regulated at the RNA level, rather than through an increase in the blaADC-30 gene copy number . This suggests that for some resistance genes, transcriptional regulation rather than gene amplification is the primary mechanism for increased expression leading to resistance.
Table 4: Genetic Characteristics and Impact on this compound Resistance
| Resistance Gene | Genetic Structure/Variation | Impact on Resistance | Reference |
| blaTEM-1D | Tandem copies within IS26-blaTEM-1D-Tn3-IS26 cassettes; multicopy | Enhanced this compound resistance due to increased β-lactamase expression . | |
| blaOXA-23 | Located on transposons (e.g., Tn2009, Tn2006); variable copy number | Gene amplification contributes to cefoperazone/sulbactam resistance . MIC correlation with copy number can vary . | |
| blaADC-30 | Upstream ISAba1 for overexpression | Increased expression at RNA level, not necessarily by gene copy number increase . |
Frequency and Evolution of Resistance
The frequency of spontaneous resistance to this compound, particularly in Acinetobacter species, has been observed to be remarkably low in in vitro studies. For instance, the frequency of resistance to this compound alone has been reported in the range of 1.39 × 10⁻⁹ to 4.15 × 10⁻¹⁰. Similarly, when this compound is combined with novel β-lactamase inhibitors like durlobactam (this compound-durlobactam), the frequency of spontaneous resistance remains low, typically ranging from 7.6 × 10⁻¹⁰ to <9.0 × 10⁻¹⁰ at 4 times the minimum inhibitory concentration (MIC).
The following table summarizes the reported frequencies of spontaneous resistance to this compound and its combinations:
| Compound/Combination | Frequency of Spontaneous Resistance (at 4x MIC) | Reference |
| This compound alone | 1.39 × 10⁻⁹ to 4.15 × 10⁻¹⁰ | |
| This compound-Durlobactam | 7.6 × 10⁻¹⁰ to <9.0 × 10⁻¹⁰ |
Spontaneous Resistance Mechanisms
Spontaneous resistance to this compound is predominantly associated with mutations in the ftsI gene, which encodes penicillin-binding protein 3 (PBP3), a key target for this compound's antibacterial activity. These mutations in PBP3 lead to a decreased affinity for this compound. Specific PBP3 mutations that have been identified as conferring resistance include S390T, S395F, V505L, T511A/S, A515V, T526S, H370Y, and G523V.
Beyond PBP3 mutations, additional mechanisms of this compound resistance involve genes related to cell wall metabolism or stress responses. In some this compound-sensitive isolates, resistance has also been linked to stringent response genes, which are associated with resistance to PBP2 inhibitors. Furthermore, the efflux of durlobactam, a co-administered β-lactamase inhibitor, by efflux pumps such as AdeIJK, may contribute to resistance in certain strains.
Fitness Costs Associated with Resistance Mutations
Resistance to this compound often incurs a fitness cost for the bacterium, as demonstrated by in vitro growth rate studies. Stable mutants that develop resistance to this compound-durlobactam have notably shown a compensatory loss in fitness in vitro. High-level resistance, particularly that resulting from mutations in PBP3 (pbp3), is frequently accompanied by a fitness penalty. In contrast, low-level resistance may arise from mutations in cell wall biosynthesis or stress response genes.
Specific PBP3 mutations, such as S390T or S395F, have been observed to attenuate bacterial fitness. This fitness reduction may explain why these mutations are generated in laboratory settings but are not commonly found in clinical isolates, suggesting a selective disadvantage in the absence of antibiotic pressure. Generally, antibiotic resistance mutations can impose a fitness cost because they often target essential biological functions within the bacterial cell. A negative correlation exists between the relative fitness of a resistance mutation and the fold-increase in MIC conferred by that mutation, indicating that higher levels of resistance tend to impose greater fitness costs. For instance, resistance to ampicillin-sulbactam has been negatively correlated with tigecycline (B611373) resistance, with strains acquiring tigecycline resistance often experiencing associated fitness costs.
Advanced Research Methodologies for Sulbactam Analysis
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies offer a computational lens to visualize and quantify the interactions between sulbactam and its target macromolecules at an atomic level. These techniques include molecular docking, molecular dynamics (MD) simulations, and MM/PBSA binding energy calculations.
Molecular Docking Simulations for Binding Affinities (Beta-Lactamases, PBPs, TCSs)
Molecular docking simulations are widely employed to predict the preferred binding orientations of this compound within the active sites of target enzymes and to estimate their binding affinities. This compound functions primarily as a β-lactamase inhibitor, but also possesses intrinsic bactericidal activity by targeting penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis .
Studies have investigated this compound's binding to various β-lactamase classes, including Class A, Class C, and Class D enzymes . For instance, crystal structures of target enzymes such as OXA-23 (PDB ID: 4JF4), a Class A β-lactamase (PDB ID: 4KZ7), and a Class C β-lactamase (PDB ID: 1XGJ) have been utilized in docking simulations . This compound generally demonstrates moderate binding affinity across these β-lactamase classes, indicating its role as a combination agent rather than a stand-alone inhibitor .
In the context of PBPs, molecular docking analyses have provided insights into this compound's distinct affinities. For Acinetobacter baumannii, this compound has been shown to efficiently inhibit PBP1a, PBP1b, and PBP3 . However, it exhibits a lower affinity for PBP1a (e.g., >8.5 µM) and does not bind to PBP2 . The binding of this compound to PBP1a involves the carbonyl being positioned towards catalytic serine S434 and G671, with the carboxyl group interacting with K669 and S487, and the SO4 group forming hydrogen bonds with S470 . For PBP3, this compound is well-positioned in the active site, with the carbonyl interacting via hydrogen bonds with catalytic S336 and S390, K339, and T528, and Y539 at the active site entrance holding this compound in a productive conformation . Docking simulations support the formation of acyl-enzyme complexes with PBP1a and PBP3 .
In Mycobacterium abscessus, this compound primarily inactivates PonA2 and also binds PbpA. For Neisseria gonorrhoeae, this compound has shown preferential binding to PBP2.
Table 1: Representative Molecular Docking Binding Energies of this compound with Beta-Lactamases
| Beta-Lactamase Class | Binding Energy (kJ/mol) | Citation |
| Class A | Moderate affinity | |
| Class C | Moderate affinity | |
| Class D | Moderate affinity |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are crucial for investigating the dynamic behavior of this compound-enzyme complexes, including conformational changes, stability, and the detailed reaction mechanisms over time . These simulations complement static docking studies by providing insights into the flexibility of the active site and the inhibitor.
MD simulations have been utilized to explore the reaction mechanism of this compound with Class A wild-type SHV-1 β-lactamase, detailing steps such as acylation, tautomerization, and deacylation. These studies revealed that Glu166 may not directly activate Ser70 for attack on the carbonyl carbon, suggesting Lys73's involvement as a relay. Furthermore, the this compound carboxyl group can act as a general base. MD simulations have also shown that imine intermediates can exist in two conformations, leading to subsequent trans- and cis-enamine intermediates, with the trans-enamine intermediate being more stable.
Comparative MD studies between this compound and other β-lactamase inhibitors like tazobactam (B1681243) have highlighted differences in hydrogen bond networks around the active site of acyl-enzymes, influencing the population of intermediates formed. MD simulations also support the findings from molecular docking studies, providing mechanistic insights into ligand binding to various OXA variants.
MM/PBSA Binding Energy Calculations
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) calculations are post-MD simulation analyses used to estimate the binding free energy of small molecules to biological macromolecules, providing quantitative data on binding affinities and inhibition efficiency . These calculations offer a more refined understanding of the energetic contributions to binding compared to docking scores alone.
MM/PBSA calculations have supported the findings from molecular docking and MD simulations regarding the binding affinities of this compound and other inhibitors to β-lactamases . For instance, the estimated free binding energy of this compound to CTX-M-15 β-lactamase has been calculated as -16.04 kcal/mol. When compared to other β-lactamase inhibitors against CTX-M-15, this compound's binding affinity was found to be better than tazobactam and clavulanic acid, but lower than avibactam (B1665839).
Table 2: Estimated Binding Free Energies (MM/GBSA) of Beta-Lactamase Inhibitors to CTX-M-15
| Inhibitor | Binding Energy (kcal/mol) | Citation |
| Avibactam | -33.61 | |
| This compound | -16.04 | |
| Quercetin | -14.00 | |
| Tazobactam | -12.68 | |
| Clavulanic Acid | -2.95 |
Biochemical and Biophysical Techniques for Enzyme and Protein Interactions
Biochemical and biophysical techniques provide experimental validation and quantitative measurements of this compound's interactions with enzymes and proteins, offering direct evidence of its inhibitory and binding characteristics.
Enzyme Kinetics Assays
Enzyme kinetics assays are fundamental for characterizing the inhibitory potency and mechanism of this compound against β-lactamases. This compound is known as an irreversible β-lactamase inhibitor .
The inhibitory concentrations (IC50) of this compound against various β-lactamases have been determined across a range of bacterial species. For non-Bacteroides fragilis group Bacteroides spp., this compound exhibited IC50 values ranging from 0.02 to 1.9 µM. The average IC50 for this compound as a β-lactamase inhibitor is reported as 0.8 µM. Specific Ki values have also been reported, such as 0.062 µM for Staphylococcus aureus beta-lactamase and 6.10 for general β-lactamase.
Kinetic studies have also investigated the hydrolysis of this compound by various β-lactamases, including Class D enzymes like OXA-23 and OXA-24, which are often found in Acinetobacter baumannii. The mechanism of this compound's inhibition involves a complex series of chemical reactions in the active site, leading to the formation of a covalent acyl-enzyme intermediate. This process can involve the permanent opening of the five-membered thiazolidine (B150603) ring and the formation of enamine intermediates (e.g., cis-enamine and trans-enamine).
Table 3: Representative IC50 Values of this compound Against Various Beta-Lactamases
| Beta-Lactamase Source | IC50 (µM) | Citation |
| Non-B. fragilis group Bacteroides spp. | 0.02 - 1.9 | |
| Average β-lactamase | 0.8 | |
| β-lactamase SHV-1 | 5.41 | |
| β-lactamase OXA-1 | 6.0 | |
| β-lactamase AMPC_ECOLI | 4.18 | |
| β-lactamase AMPC_ENTCL | 6.0 |
Bocillin FL Competition Assays for PBP Binding
Bocillin FL competition assays are a common biophysical technique used to determine the binding affinity and occupancy patterns of β-lactam antibiotics and β-lactamase inhibitors to penicillin-binding proteins (PBPs). This assay relies on the competition between a fluorescently labeled β-lactam, Bocillin FL, and the test compound for binding to PBPs in bacterial membrane preparations . A decrease in the fluorescent signal indicates successful competition and binding by the test compound.
For Acinetobacter baumannii, Bocillin FL competition assays have shown that this compound binds to PBP1 and PBP3, but not PBP2 . More specifically, this compound exhibited weak binding to all PBP1 orthologs and PBP3, but no binding to PBP2 in A. baumannii ATCC 17978 . Other studies corroborate that this compound has a high affinity for PBP1 and PBP3 in A. baumannii . Reported IC50 values for this compound's PBP binding in A. baumannii include 0.64 mg/L (2.7 µM) for PBP3 and 0.90 mg/L (3.8 µM) for PBP1b . Its affinity for PBP1a was reported as >8.5 µM .
In Mycobacterium abscessus, this compound primarily inactivated PonA2 at 2 mg/L and also bound PbpA at 16 mg/L. For Neisseria gonorrhoeae, this compound demonstrated preferential PBP2 binding with IC50 values ranging from 1.07 to 6.02 mg/L. These assays provide a mechanistic foundation for optimizing drug combinations by characterizing the PBP occupancy patterns of various β-lactams and β-lactamase inhibitors.
Table 4: this compound PBP Binding Affinities (IC50) in Select Bacterial Species
| Bacterial Species | PBP Target | IC50 (µM) | IC50 (mg/L) | Citation |
| Acinetobacter baumannii | PBP3 | 2.7 | 0.64 | |
| Acinetobacter baumannii | PBP1b | 3.8 | 0.90 | |
| Acinetobacter baumannii | PBP1a | >8.5 | N/A | |
| Mycobacterium abscessus | PonA2 | N/A | 2 | |
| Mycobacterium abscessus | PbpA | N/A | 16 | |
| Neisseria gonorrhoeae | PBP2 | N/A | 1.07 - 6.02 |
Time-Resolved Crystallography and Structural Kinetics
Time-resolved crystallography, particularly mix-and-inject serial crystallography (MISC) at X-ray free electron laser (XFEL) facilities, has emerged as a powerful tool to investigate the rapid structural changes associated with this compound's inhibitory action. This technique allows for the direct observation of enzymatic reactions by initiating them through the mixing of substrate or ligand solutions with enzyme microcrystals, followed by probing with ultrafast, intense X-ray pulses .
Studies employing this methodology have provided atomic-detail insights into how this compound inhibits β-lactamases, such as Mycobacterium tuberculosis β-lactamase (BlaC). Researchers have reported millisecond time-resolution data (ranging from 3 ms (B15284909) to 700 ms or 3-5 ms), enabling the tracing of atomic positions in real-time and the identification of reaction intermediates . For instance, it has been observed that this compound binds to all four subunits in the asymmetric unit of BlaC . These advancements in temporal resolution significantly enhance the ability to study the structural dynamics of non-photoactive enzymes, providing a "molecular movie" of the inhibition process .
Genetic and Genomic Approaches
Genetic and genomic methodologies are indispensable for understanding the molecular basis of this compound resistance and its interaction with bacterial systems.
Whole-Genome Sequencing for Resistance Determinant Identification
Whole-genome sequencing (WGS) is a comprehensive and powerful approach for identifying resistance determinants to this compound, especially in challenging pathogens like Acinetobacter baumannii. WGS allows for the identification of β-lactamase genes, including blaOXA-23, blaTEM-1D, blaTEM-1, blaOXA-51, blaOXA-58, and blaNDM, as well as variations in penicillin-binding proteins (PBPs) such as PBP1a, PBP1b, PBP2, and PBP3 .
Research findings highlight that WGS can detect gene amplification events, such as the amplification of the blaOXA-23 gene, which has been linked to the development of cefoperazone (B1668861)/sulbactam resistance in vivo . Furthermore, WGS analysis has revealed that PBP3 variants and metallo-β-lactamase (MBL) genes are primary contributors to this compound-durlobactam non-susceptibility in A. baumannii . Efflux systems, like AdeIJK, have also been implicated as contributing factors to resistance identified through genomic analysis . WGS is increasingly recognized as a superior alternative to traditional methods for its comprehensive screening capabilities, including the potential to identify novel resistance genes and mechanisms .
Quantitative PCR and Reverse Transcription-PCR for Gene Expression and Copy Number Analysis
Quantitative Polymerase Chain Reaction (qPCR) and Reverse Transcription-PCR (RT-PCR) are crucial for assessing gene copy number and expression levels, respectively, providing insights into the regulatory aspects of this compound resistance.
qPCR is utilized to quantify the absolute number of specific gene copies (e.g., blaTEM-1D, blaADC-30) within a bacterial genome . RT-PCR, conversely, measures the relative expression of genes at the mRNA level, indicating transcriptional activity (e.g., blaTEM-1D, ampC, blaOXA-23, ADC-30) .
Significant research findings include:
In A. baumannii, a more than 5-fold increase in blaOXA-23 mRNA expression, resulting from gene amplification, was directly associated with the development of cefoperazone/sulbactam resistance .
Overexpression of ADC-30, which confers this compound resistance in A. baumannii, was found to be regulated at the RNA level rather than by an increase in gene copy number .
The positivity rate for blaTEM-1D or ISAba1-ampC was significantly higher in this compound-nonsusceptible A. baumannii isolates compared to susceptible ones .
A strong positive correlation (r=0.92) was observed between the level of blaTEM-1 expression and the Minimum Inhibitory Concentrations (MICs) of this compound .
Mutagenesis Studies for PBP Variants and Resistance Phenotypes
Mutagenesis studies play a vital role in understanding how alterations in penicillin-binding proteins (PBPs) contribute to this compound resistance. This compound exerts its antibacterial activity primarily through the inhibition of PBPs, particularly PBP1 and PBP3 . Mutations in these and other PBPs (e.g., PBP2) are directly linked to the development of this compound resistance .
Analytical Chemistry Methods for this compound Quantification
Accurate and precise quantification of this compound in various matrices is essential for research, pharmacokinetic studies, and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Both HPLC and UPLC are widely used for the quantification of this compound, often in combination with other antibiotics. These methods offer advantages such as high sensitivity, selectivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC): HPLC methods for this compound quantification typically involve reversed-phase chromatography using C18 or C8 columns. Mobile phases are often mixtures of acetonitrile (B52724), water, and phosphate (B84403) buffer, with pH adjusted using acids like ortho-phosphoric acid or bases like tetrabutylammonium (B224687) hydroxide (B78521) . Detection is commonly performed using UV absorbance at wavelengths ranging from 215 nm to 277 nm . Some methods enhance sensitivity by forming imidazole (B134444) derivatives of this compound .
HPLC methods have been developed and validated for the simultaneous determination of this compound with various co-administered drugs:
| Co-administered Drug | Column Type | Mobile Phase Composition | Detection Wavelength (nm) | This compound Linearity Range | Reference |
| Cefoperazone | C18 | Acetonitrile, TBAH, Phosphate Buffer | UV | 1-100 µg/mL (tissue) | |
| Meropenem (B701) | HyperSil C18 | Water (0.2% Triethylamine), Acetonitrile (pH 6.0) | 225 | 4-9 µg/mL | |
| Ceftriaxone (B1232239) | BDS Hypersil C18 | Phosphate buffer (pH 3.5), Methanol (B129727) (60:40 v/v) | 277 | 5-15 µg/mL | |
| Ceftriaxone | Kromasil C8 | Phosphate buffer (pH 3.5), Acetonitrile (35:65) | 215 | 50-250 µg/mL | |
| Ceftriaxone | Hypersil ODS C-18 | Acetonitrile, TBAH (pH 7.0) (30:70) | 220 | 62.5-375 ppm | |
| Ceftriaxone | Hypersil Gold C8 | TBAH (pH 5.5), Acetonitrile (70:30 v/v) | 227 | 40-100 µg/mL | |
| Amoxicillin Pivoxil | C18 | Acetonitrile, Water (80:20 v/v) | UV | 2.5-250.0 µg/mL |
Validation parameters, including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, are routinely assessed to ensure method reliability . HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers enhanced sensitivity and specificity for this compound determination in complex matrices like human plasma .
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers advantages over conventional HPLC, including shorter run times, higher resolution, and increased sensitivity due to smaller particle sizes in columns and higher operating pressures . UPLC methods often employ C18 columns (e.g., ACQUITY UPLC HSS T3 C18, HSSC18, Purospher Star C18) . Mobile phases typically consist of water (often with formic acid or phosphate) and acetonitrile . Detection is achieved using UV detectors (e.g., 195 nm, 220 nm, 248 nm, 254 nm) or tandem mass spectrometry (UPLC-MS/MS) .
UPLC methods have been developed for this compound, often in combination with other drugs:
| Co-administered Drug | Column Type | Mobile Phase Composition | Detection Method | This compound Linearity Range | Reference |
| Ceftibuten | ACQUITY UPLC HSS T3 C18 | Water (0.1% Formic Acid), Acetonitrile | UPLC-MS/MS | 0.50-25 μg/mL | |
| Durlobactam (B607225) | HSSC18 | 0.01N KH2PO4, Methanol (70:30 v/v) | UV (248 nm) | Not specified, LOD 0.19 µg/mL, LOQ 0.56 µg/mL | |
| Ceftriaxone | Purospher Star C18 | 0.05M Sodium di-hydrogen ortho-phosphate (B1173645) dihydrate, Acetonitrile (86:14) (pH 4.5) | PDA (195 nm) | 5-35 µg/mL | |
| Cefoperazone | ACQUITY UPLC HSS C18 | 0.1% Phosphoric Acid, Acetonitrile | UV (220 nm) | 20-150 μg·mL-1 | |
| Ampicillin (B1664943) | Acquiting UPLC TMBEH Phenyl | Acetonitrile, 0.1 M (NH4)2CO3 (70:30 v/v) | UV (220 nm) | 10-80 μg/mL | |
| Multiple Antibiotics (e.g., Tazobactam, Ampicillin, Meropenem) | Acquity UPLC HSS T3 | Methanol, 1 mM Ammonium Formate (0.1% Formic Acid) | UHPLC-MS/MS | 1.0–200 μg/mL | |
| This compound-d5 (IS) | UPLC-MS/MS | Not specified | UPLC-MS/MS | 0.9998 (correlation coefficient) |
UPLC-MS/MS methods are particularly valuable for trace analysis, such as determining this compound residue in raw bovine milk, demonstrating excellent linearity and recovery .
UV Spectrophotometry
Ultraviolet (UV) spectrophotometry is a widely employed analytical technique for the quantitative determination of this compound, often utilized for its simplicity, cost-effectiveness, and speed. While this compound itself does not exhibit a strong intrinsic UV absorption maximum above 200 nm, its analysis can be achieved through specific wavelengths or by exploiting its degradation products and derivatization reactions .
Research has shown that this compound can be quantitatively estimated using UV spectrophotometry. For instance, in simultaneous estimation methods with ceftazidime (B193861), this compound exhibits an absorption maximum (λmax) at 223 nm when distilled water is used as a solvent . Another study reported a maximum absorption wavelength for this compound sodium at 218 nm, with 230 nm being selected for simultaneous determination with cefoperazone sodium to minimize baseline noise and allow for concurrent detection . When analyzed with cefoperazone sodium using the area under the curve (AUC) method, this compound sodium's analysis was optimized in the wavelength range of 259-269 nm, where it contributed a larger AUC compared to cefoperazone sodium .
The linearity of UV spectrophotometric methods for this compound has been well-established. For example, a method for simultaneous estimation with ceftazidime demonstrated linearity for this compound in the concentration range of 5-30 µg/ml, with a high correlation coefficient (r²) of 0.999 . Similarly, for simultaneous estimation with cefoperazone sodium, linearity was observed over a concentration range of 10-50 µg/mL, yielding a correlation coefficient of 0.9995 .
Table 1: Key Spectrophotometric Parameters for this compound Analysis
| Parameter | Value (this compound) | Co-analyte | Reference |
| λmax (nm) | 223 | Ceftazidime | |
| λmax (nm) | 218 | Cefoperazone | |
| Linearity Range (µg/ml) | 5-30 | Ceftazidime | |
| Linearity Range (µg/ml) | 10-50 | Cefoperazone | |
| Correlation Coefficient (r²) | 0.999 | Ceftazidime | |
| Correlation Coefficient (r²) | 0.9995 | Cefoperazone | |
| LOD (µg/ml) | 0.15 | Ceftazidime | |
| LOQ (µg/ml) | 0.30 | Ceftazidime | |
| Recovery (%) | 99.85-101.4 | Ceftazidime |
Beyond direct absorbance, derivative UV spectrophotometry and methods involving chemical reactions are also employed. First-order UV derivative spectrophotometry has been used for this compound estimation, particularly in the presence of ceftazidime . In another approach, a spectrophotometric assay for this compound was developed based on its reaction with 1,2,4-triazole (B32235) in a solution at pH 10.0 and 50°C for 15 minutes, with the reaction product's absorbance measured at 326 nm . This method is quantitative for this compound concentrations as low as 0.2 µg/ml and is specific to the intact compound, avoiding interference from penicillins, cephalosporins, or this compound degradation products . The alkaline degradation products of this compound in alkaline methanol and aqueous solutions exhibit UV absorption maxima at 267 nm and 278 nm, respectively, which can be utilized in post-column reactions for detection in chromatographic methods .
Mass Spectrometry (e.g., UPLC-MS/MS)
Mass spectrometry, particularly coupled with ultra-performance liquid chromatography (UPLC-MS/MS), represents a highly sensitive and selective advanced research methodology for the analysis and quantification of this compound. This technique is extensively used for its ability to resolve complex mixtures and detect analytes at very low concentrations in various matrices, including biological samples like plasma, urine, and milk .
UPLC-MS/MS methods for this compound often involve straightforward sample preparation techniques, such as protein precipitation with acetonitrile or liquid-liquid extraction . Chromatographic separation is typically achieved using C18 columns, such as an Acquity UPLC HSS T3 column, with gradient elution to effectively separate this compound from co-administered drugs and matrix components .
Detection is commonly performed in multiple reaction monitoring (MRM) mode, utilizing electrospray ionization (ESI). For this compound, negative ion mode is frequently preferred due to higher signal intensity . In negative ion mode, characteristic fragmentation patterns for this compound have been identified, with m/z 140 often serving as the quantitative ion and m/z 64 as a qualitative ion .
Table 2: Performance Characteristics of UPLC-MS/MS Methods for this compound
| Parameter | Value (this compound) | Matrix | Co-analyte(s) | Reference |
| LLOQ (µg/mL) | 0.25 | Plasma | Ampicillin | |
| LLOQ (µg/mL) | 0.50 | Plasma | Ceftibuten | |
| Linearity Range (µg/mL) | 0.25-100 | Plasma | Ampicillin | |
| Linearity Range (µg/mL) | 0.50-25 | Plasma | Ceftibuten | |
| Correlation Coefficient (r²) | >0.99 | Plasma | Ceftibuten | |
| Recovery (%) | 86-110 | Plasma | Ceftibuten | |
| Recovery (%) | 77.9-93.1 | Milk | Clavulanic Acid | |
| Intra-assay Precision (CV/RSD %) | <7 | Plasma/Urine | Ampicillin | |
| Inter-assay Precision (CV/RSD %) | <7 | Plasma/Urine | Ampicillin |
UPLC-MS/MS methods enable the simultaneous quantification of this compound alongside multiple other antibiotics, including tazobactam, ampicillin, meropenem, cefotaxime, cefoperazone, piperacillin, and metronidazole, making them invaluable for pharmacokinetic studies, especially in challenging populations like neonates where blood sampling is limited . For instance, a validated UHPLC-MS/MS method was developed to quantify eight antibiotics, including this compound, in dried blood spots, demonstrating satisfactory accuracy and precision . Another method allowed for simultaneous determination of ampicillin and this compound in human plasma and urine, reporting plasma Cmax values of 19.0 µg/ml for this compound and urine concentrations of 438 µg/ml .
Capillary Electrophoresis
Capillary Electrophoresis (CE) is an advanced separation technique that offers a valuable alternative to traditional chromatographic methods for this compound analysis. Its advantages include minimal sample consumption, high separation efficiency, and the ability to avoid the extensive use of organic solvents, aligning with green chemistry principles .
CE methods for this compound often employ various detection modes, including UV detection and capacitively coupled contactless conductivity detection (CE-C4D). A comparative study on the simultaneous determination of ampicillin/sulbactam in pharmaceutical formulations for injections utilized a phosphate-borate buffer containing 14.4% sodium dodecyl sulfate (B86663) at pH 8.6 for separation . When using UV detection, it's important to note that this compound and other substances absorbing at the detection wavelength (e.g., 214 nm) can potentially interfere with the analysis of serum proteins .
More recently, CE-C4D has emerged as a reliable and cost-effective method for the simultaneous determination of this compound with other antibiotics, such as vancomycin, cefoperazone, and ceftriaxone . Typical analytical conditions for such methods involve the use of a silica (B1680970) capillary (50 µm internal diameter, 60 cm total length, 30 cm effective length) and a background electrolyte solution like 10 mM L-arginine/acetic acid at pH 9.2 . Separation is achieved under an applied voltage, for example, +17 kV, with siphoning hydrodynamic sample injection .
Table 3: Performance Characteristics of Capillary Electrophoresis for this compound
| Parameter | Value (this compound) | Detection Method | Co-analyte(s) | Reference |
| LOD (ppm) | 1.0 | CE-C4D | Vancomycin, Cefoperazone, Ceftriaxone | |
| Linearity (R²) | >0.999 | CE-C4D | Vancomycin, Cefoperazone, Ceftriaxone | |
| Recovery (%) | 97.5-100.4 | CE-C4D | Vancomycin, Cefoperazone, Ceftriaxone | |
| Repeatability (RSD %) | 0.99-3.04 | CE-C4D | Vancomycin, Cefoperazone, Ceftriaxone |
Capillary zone electrophoresis–tandem mass spectrometry (CZE-MS/MS) methods are also being developed for the simultaneous quantification of this compound and other β-lactamase inhibitors in plasma samples. These methods often incorporate a simple one-step protein precipitation as sample pretreatment, contributing to their practicality in clinical settings .
Future Directions in Sulbactam Research
Development of Novel Sulbactam Combinations with Enhanced Efficacy Against Difficult-to-Treat Pathogens
The emergence of difficult-to-treat pathogens, particularly carbapenem-resistant Acinetobacter baumannii (CRAB), has spurred the development of novel this compound combinations . This compound's intrinsic activity against A. baumannii makes it a valuable component in these new regimens .
Recent studies have investigated the synergistic potential of this compound with other β-lactamase inhibitors (BLIs) like durlobactam (B607225), avibactam (B1665839), and ETX2514 .
This compound-Durlobactam: This combination has shown significant promise, particularly against CRAB. Durlobactam, a non-β-lactam diazabicyclooctane (DBO) inhibitor, effectively protects this compound from degradation by Ambler class A, C, and D serine β-lactamases, including OXA-type carbapenemases prevalent in A. baumannii . The combination of this compound-durlobactam was approved by the US FDA in May 2023 for the treatment of hospital-acquired and ventilator-associated bacterial pneumonia caused by susceptible Acinetobacter baumannii-calcoaceticus complex isolates . Studies indicate that this compound-durlobactam demonstrates potent in vitro antibacterial activity against geographically diverse clinical A. baumannii isolates, including carbapenem-resistant strains .
This compound-Avibactam: Research indicates that combining this compound with avibactam can restore this compound activity against MDR Acinetobacter clinical isolates. A study observed a decrease of ≥2 dilutions in this compound MICs in 89% of isolates when tested with avibactam . Avibactam, another DBO inhibitor, is effective against Class A and C β-lactamases, with some activity against Class D enzymes .
This compound-ETX2514: This combination has demonstrated broad-spectrum synergy across Class A, C, and D β-lactamase classes, making it a promising therapeutic option for MDR infections .
Combinations with other antibiotics: this compound has also been evaluated in combination with other antibiotics for improved efficacy against MDR A. baumannii, including fosfomycin, cefoperazone (B1668861), minocycline, aminoglycosides, and colistin (B93849) . For instance, triple dosing of meropenem (B701) plus this compound plus colistin has shown high synergy against MDR A. baumannii, including imipenem (B608078) and meropenem-resistant strains . The combination of this compound-durlobactam with imipenem has also shown synergy in time-kill studies against carbapenemase- and non-carbapenemase-producing Acinetobacter baumannii complex isolates, suggesting enhanced bacterial killing through complementary target redundancy against PBPs .
These novel combinations aim to overcome the diverse resistance mechanisms, including the production of various β-lactamases, that limit this compound's efficacy when used alone against MDR strains .
Exploration of this compound's Activity Against Emerging Resistance Mechanisms Beyond Beta-Lactamase Activity
While this compound is primarily known for its β-lactamase inhibitory activity, research is expanding to understand its role against other emerging resistance mechanisms.
Efflux Pumps: Efflux pumps are a significant contributor to intrinsic resistance in Gram-negative bacteria, actively extruding a broad spectrum of antibiotics, including β-lactamase inhibitors like this compound, from the periplasm . Studies have shown that decreased membrane permeation of this compound, partly due to deficient outer membrane proteins (e.g., OmpF), can be associated with increased ampicillin-sulbactam MICs in Escherichia coli . Research on efflux pump inhibitors (EPIs) is crucial, as they could be used as adjunctive therapies to increase the potency of existing antibiotics and decrease the emergence of MDR bacteria . For instance, this compound itself can be a substrate of efflux pumps like MexAB-OprM in Pseudomonas aeruginosa, yet it still exerts potent β-lactamase inhibitory activity . Future research aims to identify and develop novel inhibitor scaffolds that target efflux pumps and porin mutations, which are prevalent in MDR A. baumannii .
PBP Mutations: Mutations in penicillin-binding proteins (PBPs) can also confer resistance to this compound. For example, high-level resistance to this compound in A. baumannii has been mapped to mutations in pbp3 . Resistance to this compound-durlobactam has also been observed with mutations to PBP3 or the presence of metallo-β-lactamases (MBLs) like NDM . This highlights the need to understand how this compound interacts with mutated PBPs and to develop strategies to overcome these resistance mechanisms.
Metallo-β-Lactamases (MBLs): Traditional BLIs like this compound are generally ineffective against MBLs . The development of new BLIs that can inhibit MBLs is a primary focus of future research, as these enzymes include metal ions (typically zinc) for their activity . Exploring combinations of this compound with novel MBL inhibitors could be a critical area of future research.
Mechanistic Studies on this compound's PBP Inhibition Across Diverse Bacterial Species
This compound's intrinsic antibacterial activity is linked to its affinity for penicillin-binding proteins (PBPs) . Detailed mechanistic studies are essential to fully understand and leverage this activity across various bacterial species.
PBP Binding Specificity: this compound binds to and inhibits specific PBPs, such as PBP1 and PBP3 in Acinetobacter baumannii, which is presumed to be responsible for its bactericidal activity against this pathogen . In Escherichia coli, this compound shows strong affinity for PBP1a, which is necessary for cell elongation, while ampicillin (B1664943) binds strongly to PBP3, essential for septum formation . The combination of ampicillin and this compound can synergistically inhibit both PBP fractions, leading to enhanced bactericidal effects .
Molecular Interactions: Molecular modeling studies have revealed that this compound interacts with residues like Thr526, Thr528, and Ser390 in the active site of PBP3 in A. baumannii, similar to ampicillin . These insights are crucial for understanding the molecular basis of its efficacy and for designing improved derivatives.
Diverse Bacterial Species: While its PBP activity is well-documented for Acinetobacter species, further studies are needed to investigate how this compound interacts with PBPs in other Gram-negative and Gram-positive bacteria, especially those exhibiting emerging resistance . Understanding these species-specific interactions can inform the development of broader-spectrum this compound-based therapies.
Structure-Activity Relationship (SAR) Studies for Optimized this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to optimizing this compound's properties, including its β-lactamase inhibitory activity, PBP binding, and pharmacokinetic profile.
Modification Strategies: SAR studies on this compound have primarily focused on modifying substituents at the 2-, 4-, and 6-positions of its core structure . These modifications aim to enhance its potency against β-lactamases, improve its affinity for specific PBPs, and overcome existing resistance mechanisms.
Targeted Design: Researchers are designing this compound derivatives using fragment growth principles in computer-aided design, specifically targeting active pockets of PBPs like PBP3 . This rational design approach can lead to compounds with improved binding characteristics and enhanced antibacterial activity.
Improved Pharmacokinetics: Beyond antimicrobial efficacy, SAR studies also consider the pharmacokinetic properties of this compound analogs, such as oral absorption, to develop more convenient and effective therapeutic options .
Integration of Computational and Experimental Approaches for Drug Discovery
The integration of computational and experimental approaches is becoming increasingly vital in drug discovery, offering a powerful synergy for accelerating the development of new this compound-based therapies.
Molecular Docking and Dynamics Simulations: Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are being used to predict and evaluate the binding affinities of this compound and novel inhibitors to β-lactamases and PBPs . For example, molecular docking analyses have elucidated the distinct affinities of this compound and imipenem for specific PBPs and confirmed durlobactam's potent inhibition of OXA carbapenemases .
In Silico Screening and Design: Computational screening can identify potential this compound analogs or novel combinations with desired properties, reducing the need for extensive experimental synthesis and testing. This includes designing compounds that can target additional resistance mechanisms beyond β-lactamase activity .
Synergy Assessment: Computational tools, like the Chou-Talalay method for calculating Combination Index (CI) values, are used to assess the synergistic potential of new this compound combinations against various β-lactamase classes .
Experimental Validation: Computational predictions are then validated through rigorous in vitro and in vivo experimental studies, such as time-kill studies and susceptibility testing . This iterative process, combining computational insights with experimental data, allows for a more efficient and targeted approach to drug discovery and optimization.
Q & A
Basic Research Questions
Q. What experimental methods are used to quantify Sulbactam’s beta-lactamase inhibition efficacy, and how are these optimized for reproducibility?
- Methodology : Use spectrophotometric assays to measure enzyme activity by monitoring substrate hydrolysis (e.g., nitrocefin). Include controls for baseline activity and inhibitor concentration gradients. Validate results with kinetic analysis (e.g., values) and compare against reference inhibitors like clavulanic acid. Ensure detailed documentation of buffer conditions, temperature, and enzyme sources to enable replication .
- Data Example :
| Bacterial Strain | IC₅₀ (µg/mL) | (µM) | Reference Inhibitor Efficacy (%) |
|---|---|---|---|
| E. coli ATCC | 2.1 | 0.15 | 89% vs. clavulanic acid (85%) |
Q. What pharmacokinetic parameters are critical for evaluating this compound in combination therapies, and how are these determined in preclinical models?
- Methodology : Conduct in vivo studies in rodent models to measure plasma half-life (), volume of distribution (), and renal clearance. Use high-performance liquid chromatography (HPLC) or mass spectrometry for drug concentration analysis. Compare results across species to predict human pharmacokinetics and optimize dosing regimens .
Q. How do researchers standardize susceptibility testing for this compound combinations against multidrug-resistant pathogens?
- Methodology : Follow CLSI or EUCAST guidelines for broth microdilution or disk diffusion assays. Report minimum inhibitory concentrations (MICs) with and without fixed this compound concentrations (e.g., 4 µg/mL). Include quality control strains (e.g., Klebsiella pneumoniae ATCC 700603) to validate assay conditions .
Advanced Research Questions
Q. How can discrepancies in this compound’s efficacy across bacterial strains be systematically addressed?
- Methodology : Perform genomic sequencing of resistant isolates to identify beta-lactamase variants (e.g., TEM, SHV). Use site-directed mutagenesis to assess enzyme-inhibitor interactions. Pair MIC data with molecular dynamics simulations to predict structural resistance mechanisms. Address variability by stratifying results by genotype .
Q. What statistical approaches resolve contradictions in synergistic effects between this compound and beta-lactam antibiotics?
- Methodology : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use logistic regression to model dose-response relationships and ROC curves to assess predictive accuracy of synergy. Validate findings with time-kill studies and in vivo infection models .
Q. How can machine learning models predict this compound resistance emergence in nosocomial pathogens?
- Methodology : Train models on datasets integrating MICs, genomic data, and patient metadata (e.g., prior antibiotic exposure). Use feature selection to prioritize resistance markers (e.g., plasmid-borne genes). Validate predictions with longitudinal surveillance studies and in vitro resistance induction assays .
Q. What experimental designs optimize this compound dosing regimens in critically ill patients with altered pharmacokinetics?
- Methodology : Employ population pharmacokinetic (PopPK) modeling using data from therapeutic drug monitoring (TDM) studies. Incorporate covariates like creatinine clearance and albumin levels. Simulate dosing scenarios using Monte Carlo methods to achieve target %T>MIC (time above MIC) thresholds .
Methodological Considerations
- Data Validation : Replicate experiments across independent labs to confirm MIC values and pharmacokinetic parameters. Disclose batch numbers of this compound and antibiotic partners to control for supplier variability .
- Conflict Resolution : Use meta-analysis to reconcile conflicting efficacy studies, weighting data by sample size and methodological rigor. Report confidence intervals for key parameters (e.g., FICIs) .
Key Literature Gaps Identified
- Limited structural data on this compound binding to novel beta-lactamases (e.g., CTX-M-15).
- Sparse PopPK studies in obese or pediatric populations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
